1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine
Description
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine is a piperazine derivative characterized by a methylsulfonyl-substituted phenyl ring at the 1-position and a methyl group at the 3-position of the piperazine ring.
Properties
IUPAC Name |
3-methyl-1-(4-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-9-14(8-7-13-10)11-3-5-12(6-4-11)17(2,15)16/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQXMRUTQDUJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-(Methylsulfonyl)piperazin-1-yl)benzaldehyde Intermediate
Reagents and Conditions: 1-(Methylsulfonyl)piperazine is reacted with 4-fluorobenzaldehyde in the presence of potassium carbonate as a base, using dimethylformamide (DMF) as the solvent. The mixture is refluxed typically for 24 hours to ensure completion of the nucleophilic aromatic substitution.
Reaction Mechanism: The nitrogen of the piperazine attacks the fluorinated aromatic ring, displacing the fluorine atom and forming the aryl-piperazine bond.
Isolation: After reflux, the reaction mixture is poured into ice water, and the product is filtered and recrystallized from ethanol to obtain pure 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde.
Methylation of Piperazine Nitrogen
Method: Methylation of the piperazine nitrogen is achieved by reacting the intermediate with methyl iodide in the presence of sodium hydride in N,N-dimethylformamide (DMF). The reaction temperature is controlled between 10°C and 25°C to optimize yield and minimize side reactions.
Key Details: Sodium hydride acts as a strong base to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on methyl iodide. The reaction typically completes within an hour.
Purification: The methylated product is extracted using organic solvents such as toluene, washed, and crystallized from cyclohexane to achieve high purity (above 99% by HPLC).
Further Functionalization and Ring Closure (If Applicable)
- In some synthetic schemes, the aldehyde intermediate can be converted to thiosemicarbazone derivatives by reaction with hydrazinecarbothioamide, followed by ring closure to form heterocyclic compounds. This step is relevant when the target compound is part of a larger synthetic route toward biologically active molecules.
Final Purification
The final compounds are purified by recrystallization or chromatographic techniques.
Structural confirmation is performed using spectroscopic methods such as proton and carbon NMR, and mass spectrometry (LC-MS/MS).
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1-(Methylsulfonyl)piperazine + 4-fluorobenzaldehyde + K2CO3 | DMF | Reflux (ca. 150°C) | 24 h | Not specified | High | Followed by recrystallization from ethanol |
| Methylation | Methyl iodide + sodium hydride | DMF | 10–25°C | 1 h | 93.8 | 99.15 | Extraction with toluene, crystallization from cyclohexane |
| Thiosemicarbazone formation | Hydrazinecarbothioamide + aldehyde intermediate | Ethanol | Reflux | 3 h | Not specified | Not specified | Optional step for derivative synthesis |
Research Findings and Optimization Notes
The nucleophilic aromatic substitution reaction requires a strong base (potassium carbonate) and a polar aprotic solvent (DMF) to facilitate the displacement of fluorine by the piperazine nitrogen.
Methylation with methyl iodide in the presence of sodium hydride is highly efficient, yielding a product with purity above 99% as confirmed by HPLC analysis.
Control of temperature during methylation is critical to avoid side reactions and impurities such as 1-methyl-2-phenylpiperazine isomers.
Purification steps involving extraction and recrystallization are essential to remove impurities and achieve high purity suitable for pharmaceutical applications.
Spectroscopic characterization (1H-NMR, 13C-NMR, LC-MS/MS) confirms the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding sulfide derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine is primarily investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Targets:
- Neurological Disorders: The compound has been studied for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems, offering potential benefits in conditions like depression and anxiety disorders.
- Antipsychotic Activity: Some studies suggest that derivatives of this compound exhibit antipsychotic effects by influencing dopamine receptors, which are crucial in the treatment of schizophrenia and related disorders.
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.
Synthetic Routes:
- Multi-step Synthesis: The compound can be synthesized through multi-step reactions involving various reagents. For instance, starting from piperazine derivatives and introducing the methylsulfonyl group via electrophilic aromatic substitution.
- Chiral Synthesis: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated significant improvement in cognitive function and reduced markers of neuroinflammation when administered at specific dosages.
Case Study 2: Antipsychotic Properties
Research documented in Psychopharmacology examined the antipsychotic properties of a derivative of this compound. The study found that it effectively reduced symptoms in rodent models mimicking schizophrenia, suggesting its potential for further development as an antipsychotic medication.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with bacterial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
Arylpiperazines with Varied Aromatic Substituents
Piperazines bearing substituted phenyl rings are widely studied for their pharmacological properties. Key analogues include:
Key Differences :
Sulfonyl-Containing Piperazines
Sulfonyl groups are critical for modulating pharmacokinetic properties. Notable examples include:
Key Differences :
Piperazines with Alkyl Modifications
Alkyl substituents on the piperazine ring influence conformational stability:
Key Differences :
Research Findings and Trends
- Binding Affinity : Arylpiperazines with electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) generally exhibit higher 5-HT receptor affinities than electron-donating substituents (-OCH₃) .
- Synthetic Challenges : Sulfonyl-containing piperazines often require multi-step syntheses, as seen in the preparation of 1-(naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-yl-phenyl)piperazine (), which involves sequential substitutions and purifications.
- Docking Studies : AutoDock4 analyses () suggest that sulfonyl groups enhance binding via polar interactions, though steric clashes may occur with bulkier substituents.
Biological Activity
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H17N2O2S
- Molecular Weight : 257.34 g/mol
The presence of the methylsulfonyl group is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, particularly in colorectal cancer models (DLD-1 and HT-29) by activating caspase pathways and reducing mitochondrial membrane potential .
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibitory activity against COX-1 and COX-2 has been documented, suggesting potential as an anti-inflammatory agent .
- Antiviral Activity : Some piperazine derivatives have demonstrated antiviral effects against herpes simplex virus (HSV), indicating a broader spectrum of biological activity .
The mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression, such as COX-1 and COX-2. This inhibition is often mediated through direct binding to the active sites of these enzymes .
- Apoptosis Induction : In cancer cells, the compound triggers programmed cell death through mitochondrial pathways. The activation of caspases (like caspase-8) and modulation of p53 levels are critical aspects of this process .
Case Study 1: Anticancer Activity
A study investigating the effects of this compound on DLD-1 and HT-29 colorectal cancer cells revealed significant apoptotic effects. The compound was found to reduce cell viability at concentrations as low as 0.5 µM, with a notable increase in early and late apoptotic cells observed after 24 hours of treatment.
Case Study 2: Anti-inflammatory Potential
In a comparative study, various derivatives were tested for their inhibitory effects on COX enzymes. The results indicated that some compounds exhibited stronger inhibition than established anti-inflammatory drugs like Meloxicam, highlighting their potential for therapeutic development in inflammatory conditions .
Data Summary Table
| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | DLD-1 | 0.39 | Apoptosis via caspase activation |
| Anticancer | HT-29 | 0.15 | Mitochondrial pathway modulation |
| Anti-inflammatory | COX-1 | <50 | Enzyme inhibition |
| Anti-inflammatory | COX-2 | <60 | Enzyme inhibition |
| Antiviral | HSV | >100 | Viral replication inhibition |
Q & A
Q. What are the optimal synthetic routes for 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine, and what key reaction parameters influence yield?
The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- N-alkylation : Reacting 3-methylpiperazine with 4-(methylsulfonyl)phenyl electrophiles (e.g., aryl halides) in polar aprotic solvents (e.g., THF, DCM) under reflux. Catalysts like DIEA (N,N-diisopropylethylamine) improve yields by neutralizing HCl byproducts .
- Purification : Column chromatography (silica gel, 10% methanol/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended for isolating the product .
- Critical parameters : Temperature control (reflux at 60–80°C), stoichiometric excess of the aryl electrophile (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to prevent oxidation of the methylsulfonyl group .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Key peaks include the methylsulfonyl group (δ ~3.0 ppm for S-O adjacent CH₃) and piperazine ring protons (δ 2.5–3.5 ppm). Aromatic protons from the phenyl group appear at δ 7.3–7.8 ppm .
- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and piperazine N-H bends at 3300–3500 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion (e.g., [M+H]⁺ at m/z 283.1) and fragmentation patterns .
Q. How does the methylsulfonyl group influence the compound's solubility and stability under various pH conditions?
- Solubility : The methylsulfonyl group enhances water solubility via polar interactions. Experimental data from analogs suggest solubility >10 mg/mL in PBS (pH 7.4) but reduced solubility in acidic conditions (pH <5) due to protonation of the piperazine nitrogen .
- Stability : The sulfonyl group increases hydrolytic stability compared to esters. However, prolonged exposure to strong bases (pH >10) may degrade the piperazine ring. Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound's receptor binding affinities across different assay systems?
- Assay standardization : Use radioligand binding assays (e.g., ³H-labeled antagonists) with consistent membrane preparations from the same cell line (e.g., HEK293 expressing human receptors) to minimize variability .
- Control for off-target effects : Include parallel screens against structurally related receptors (e.g., 5-HT₁A vs. D₂) and validate with knockout models .
- Data normalization : Express affinity (Kᵢ) relative to a reference ligand (e.g., haloperidol for dopamine receptors) to account for assay-specific artifacts .
Q. What computational strategies are recommended for predicting the compound's pharmacokinetic profile?
- QSAR models : Use software like Schrodinger’s QikProp to predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. Methylsulfonyl groups typically reduce BBB penetration but improve metabolic stability .
- Molecular docking : Simulate interactions with CYP3A4 or P-gp transporters to identify potential metabolic hotspots (e.g., N-demethylation of the piperazine ring) .
- MD simulations : Assess conformational stability of the sulfonyl-piperazine moiety in aqueous and lipid bilayer environments .
Q. What experimental approaches can validate hypothesized metabolic pathways of this piperazine derivative?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the piperazine ring) .
- Reactive intermediate trapping : Add glutathione (GSH) to microsomal incubations to capture electrophilic metabolites formed via sulfonyl group activation .
- Isotope labeling : Synthesize a deuterated analog (e.g., CD₃ for methylsulfonyl) to track metabolic fate using MS/MS fragmentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
